Ribonucleotide Reductase Substrate Affinity Comparison
5-FUDP demonstrates a high affinity for ribonucleotide reductase (RNR) from Ehrlich ascites cells, with a Michaelis constant (Km) of 0.072 mM, confirming it as an efficient substrate for the reduction pathway leading to DNA-directed toxicity [1]. In contrast, the natural substrate UDP exhibits a significantly higher Km of 1.25 mM for human RNR from Molt-4F cells, indicating a >17-fold lower affinity for the enzyme's substrate binding site compared to 5-FUDP in these respective systems [2]. This differential affinity highlights the strong metabolic preference of RNR for the fluorinated analog, a critical factor for generating the downstream DNA-damaging metabolite.
| Evidence Dimension | Enzyme-substrate affinity (Michaelis constant, Km) |
|---|---|
| Target Compound Data | Km = 0.072 mM (for 5-FUDP with RNR from Ehrlich ascites cells) |
| Comparator Or Baseline | Km = 1.25 ± 0.10 mM (for natural substrate UDP with human RNR from Molt-4F cells) |
| Quantified Difference | 5-FUDP exhibits an approximately 17.4-fold higher affinity (lower Km) than UDP. |
| Conditions | RNR assay: 5-FUDP tested with enzyme from Ehrlich ascites cells [1]; UDP tested with human enzyme from Molt-4F cells [2]. |
Why This Matters
This data proves 5-FUDP is not merely a structural analog but a kinetically superior substrate for RNR, making it the essential probe for studying RNR-mediated 5-FU anabolism and for screening RNR inhibitors that target this pathway.
- [1] Kent, R. J., & Heidelberger, C. (1972). Fluorinated pyrimidines. XL. The reduction of 5-fluorouridine 5'-diphosphate by ribonucleotide reductase. Molecular Pharmacology, 8(4), 465-475. View Source
- [2] Substrate specificity of human ribonucleotide reductase from Molt-4F cells. It was found that [...] uridine diphosphate reductions are activated by adenosine 5'-triphosphate with apparent Ka's of [...] 1.25 +/- 0.10 mM. View Source
